Diorcinol

Descripción general

Descripción

Diorcinol is a prenylated diphenyl ether, a type of organic compound characterized by its two phenyl rings connected by an oxygen atom and a prenyl group attached to one of the phenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diorcinol can be synthesized through a Pd-catalyzed diaryl ether coupling reaction. This method involves the coupling of two phenyl rings in the presence of a palladium catalyst, typically under mild conditions to ensure the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using palladium catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Pd-Catalyzed Diaryl Ether Coupling

This reaction forms the core scaffold of diorcinols. A 2020 total synthesis achieved diaryl ether formation using Pd catalysis under optimized conditions :

Reaction Scheme

Dimethylorcinol + Halogenated phenol → Diorcinol derivative

Key Conditions (Table 1 from ):

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5 | Pd(OAc)₂/Xantphos (5 mol%) | K₃PO₄ | Dioxane/Water (1:1) | 100 | 68 |

| 6 | Pd(OAc)₂/Xantphos (5 mol%) | K₃PO₄ | Dioxane | 100 | 72 |

This method enabled seven this compound analogues in 5-7 steps, with yields ranging from 16% to 51% . The reaction's efficiency depends critically on:

-

Ligand choice : Xantphos outperformed PPh₃ in preventing decomposition

-

Solvent polarity : Aprotic solvents (dioxane) enhanced coupling efficiency compared to NMP or DMF

Deprotection Strategies

Methyl ether deprotection in this compound derivatives requires carefully controlled conditions:

NaSEt-Mediated Demethylation :

| Substrate | Product | Yield (%) |

|---|---|---|

| Methyl-protected 7a | Verticilatin 2a | 95 |

| Methyl-protected 7b | This compound D 2b | Quant. |

Alternative agents (BBr₃, TMSI) caused decomposition, while NaHMDS led to side reactions .

Glycosylation Reactions

This compound derivatives undergo regioselective glycosylation at phenolic -OH groups:

Example : this compound-3-O-α-D-ribofuranoside synthesis :

-

Conditions : Ribofuranosyl trichloroacetimidate, TMSOTf catalyst, CH₂Cl₂, −20°C

-

Key HMBC correlation : H-1′′ (δ 5.57) → C-3 (δ 159.5) confirmed glycosidic bond formation

Prenyl Modification Reactions

Epoxidation of prenyl groups enables structural diversification:

-

Epoxidation : mCPBA, CH₂Cl₂, 0°C → Epoxide intermediate

-

Rearrangement : BF₃·OEt₂ catalysis → Allylic alcohol

-

Oxidation : MnO₂ → α,β-unsaturated ketone

This sequence generated analogues with enhanced anti-MRSA activity (MIC = 2-8 μg/mL) .

Ether Bond Formation Variants

Natural diorcinols show structural diversity from alternative etherification patterns:

| Type | Connecting Atoms | Example Compound | Source |

|---|---|---|---|

| C-O-C (Classical) | C3-C3' oxygen bridge | This compound D | |

| C-C (Uncommon) | C7-C6' direct bond | Versiorcinol A |

DFT calculations (B3LYP/6-31G(d)) validated these connectivity differences through NMR shift predictions (CMAE = 1.2 ppm for ¹³C) .

Biological Activity Correlation

Key structure-activity relationships emerged from synthetic efforts:

| Modification | Anti-MRSA MIC (μg/mL) | Biofilm Inhibition (%) | Source |

|---|---|---|---|

| Parent this compound D | 4 | 62 | |

| Epoxidized analogue | 2 | 78 | |

| Glycosylated derivative | >32 | <20 |

Activity depends critically on:

Aplicaciones Científicas De Investigación

Antifungal Properties

Diorcinol D, a diphenyl ether derivative isolated from endolichenic fungi, has shown significant antifungal activity against Candida albicans, a prevalent human fungal pathogen. The mechanism of action involves:

- Membrane Disruption : this compound D alters the dynamics and permeability of the fungal cell membrane, leading to cell death.

- Reactive Oxygen Species (ROS) Accumulation : Treatment with this compound D increases ROS levels, causing mitochondrial dysfunction and further contributing to cell death.

- Gene Regulation : It down-regulates genes involved in membrane synthesis, enhancing its fungicidal effects.

These findings suggest this compound D could be a promising candidate for developing new antifungal treatments, especially in the face of increasing drug resistance among Candida species .

Cancer Treatment Potential

In addition to its antifungal properties, this compound D has been evaluated for its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Studies have assessed its impact on A549 (lung adenocarcinoma), A2780 (ovarian carcinoma), MDA-MB-231 (breast cancer), and HUVEC (human umbilical vein endothelial cells).

- MTT Assay Results : The compound's effectiveness was measured using the MTT assay, which indicated significant inhibitory effects on cell proliferation across these lines.

The results indicate that this compound D may possess anticancer properties that warrant further investigation for therapeutic applications in oncology .

Metabolomics and Secondary Metabolite Research

This compound also plays a role in metabolomics studies, particularly in understanding the metabolic profiles associated with various diseases. Its secondary metabolites have been isolated and characterized for their biological activities:

- Isolation of New Compounds : Research has identified new diphenyl ether derivatives such as this compound 3-O-α-D-ribofuranoside, which may exhibit unique biological properties.

- Applications in Disease Research : These metabolites can serve as biomarkers or therapeutic agents in conditions like cancer and infections caused by parasites and fungi.

The exploration of this compound's metabolites contributes to a deeper understanding of their potential roles in health and disease management .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antifungal Activity | This compound D exerts fungicidal action against Candida albicans through membrane disruption and ROS accumulation. | Potential development of new antifungal therapies. |

| Cancer Cell Proliferation | Significant cytotoxic effects observed in multiple cancer cell lines. | Possible use as an anticancer agent. |

| Metabolomic Applications | Isolation of new diphenyl ether derivatives linked to health outcomes. | Insight into disease mechanisms and potential therapeutic applications. |

Mecanismo De Acción

Diorcinol is compared to other prenylated diphenyl ethers, such as verticilatin and other diaryl ethers isolated from marine-derived fungi. While these compounds share structural similarities, this compound's unique prenyl group and specific substitution patterns contribute to its distinct biological activities.

Comparación Con Compuestos Similares

Verticilatin

Other diaryl ethers from marine-derived fungi

Actividad Biológica

Diorcinol, particularly its derivative this compound D (DD), is a diphenyl ether compound with significant biological activity, primarily noted for its antifungal and cytotoxic properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

1. Antifungal Activity

This compound D has been extensively studied for its antifungal properties, especially against Candida albicans, a prevalent human fungal pathogen responsible for severe infections in immunocompromised individuals.

Research indicates that DD exerts its antifungal effects through several mechanisms:

- Membrane Disruption : DD alters the dynamics and permeability of the fungal cell membrane, leading to cell lysis. This is evidenced by increased intracellular glycerol levels and changes in cell ultrastructure .

- Reactive Oxygen Species (ROS) Accumulation : Treatment with DD results in elevated ROS levels, contributing to mitochondrial dysfunction and ultimately cell death .

2. Cytotoxic Activity

This compound D also demonstrates cytotoxic effects against various cancer cell lines. The compound was tested on several human cancer cell lines, including A549 (lung adenocarcinoma), A2780 (ovarian carcinoma), and MDA-MB-231 (breast cancer).

Cell Proliferation Assays

The cytotoxicity of DD was assessed using MTT assays, revealing variable IC50 values depending on the cell line:

- A549 : IC50 = 40 μM

- A2780 : IC50 = 35 μM

- MDA-MB-231 : IC50 = 45 μM

These results highlight DD's potential as a therapeutic agent in oncology .

3. Antibiofilm Activity

This compound D has shown promising results in inhibiting biofilm formation by Stenotrophomonas maltophilia, a bacterium known for its antibiotic resistance.

Biofilm Inhibition Studies

In studies involving biofilm cells, DD significantly reduced biofilm thickness by up to 85% and altered biofilm architecture without killing the majority of cells. This suggests that diorcinols can be effective in managing biofilm-associated infections, which are notoriously difficult to treat .

4. Synergistic Effects with Other Antifungals

This compound D has been evaluated for its synergistic effects when combined with other antifungal agents like fluconazole (FLC).

Combination Therapy Findings

- Synergistic Action : In vitro studies demonstrated that DD enhances the efficacy of FLC against both azole-resistant and sensitive C. albicans strains.

- Mechanism of Synergy : The synergy is attributed to DD's ability to inhibit efflux pumps and impair ergosterol biosynthesis, critical for fungal cell membrane integrity .

5. Summary of Research Findings

The table below summarizes key findings from various studies on this compound D's biological activity:

Propiedades

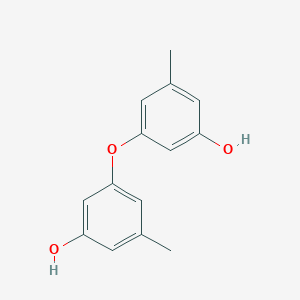

IUPAC Name |

3-(3-hydroxy-5-methylphenoxy)-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCJQQBYWVGMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318702 | |

| Record name | Diorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20282-75-1 | |

| Record name | Diorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Diorcinol demonstrates potent antibiofilm activity against S. maltophilia, significantly reducing biofilm thickness and altering biofilm architecture. [] Transcriptomic analysis revealed that this compound treatment affects genes involved in iron transport, general metabolism, and membrane biosynthesis in S. maltophilia. []

ANone: Yes, research indicates a synergistic antifungal action between this compound D and fluconazole against both planktonic cells and mature biofilms of Candida albicans. [] This synergy is particularly noteworthy in azole-resistant C. albicans isolates. []

ANone: Studies suggest that this compound D treatment leads to an elevation of ROS within C. albicans cells, which subsequently causes mitochondrial dysfunction, contributing to its fungicidal effect. []

ANone: this compound, when forming an adduct with dehydroaustinol, plays a crucial role in signaling the induction of sporulation in Aspergillus nidulans. This adduct prevents premature crystallization of the signaling molecule on aerial hyphae, facilitating proper sporulation. []

ANone: The molecular formula of this compound is C16H18O4, and its molecular weight is 274.31 g/mol. Several structural analogues, like diorcinols B-E, [] and prenylated derivatives also exist.

ANone: Yes, comprehensive spectroscopic analyses, including NMR (1D and 2D), HRMS, UV, and IR have been employed to elucidate the structure of this compound and its various analogues. [, , , , ]

ANone: Yes, computational methods like DP4+ probability analysis, TDDFT-ECD/ORD calculations, and GIAO-NMR have been employed to confirm the structures and absolute configurations of this compound and its analogues. []

ANone: While specific QSAR models for this compound were not discussed in the provided research, some studies utilize molecular docking simulations to investigate the interactions of this compound derivatives with specific targets, such as Hsp90, to understand their potential as anticancer agents. [, ]

ANone: Research on S. maltophilia biofilms suggests that a prenyl group on the this compound structure significantly contributes to its antibiofilm effects. [] Additionally, increasing bromination in chlorinated rubrolides, compounds structurally related to this compound, also enhances their antibiofilm properties. []

ANone: Yes, studies on prenylated diphenyl ethers, including this compound analogues, reveal that the stereochemistry at the prenylated moiety can impact their biological activities. For instance, the R-configuration in the prenylated moiety was found to be significant. []

ANone: Research on this compound analogues with variations in substituents, particularly the presence or absence of a carboxyl group, indicates a significant impact on their inhibitory activity against specific enzymes like SHP1. []

ANone: While specific stability data was not extensively discussed in the provided research, one study employed "cellophane raft" high-nutrient media to upregulate secondary metabolite diversity in marine-derived fungi, suggesting a potential strategy for improving the production and potentially the stability of this compound. []

ANone: Although specific formulation strategies for this compound were not a central focus in the provided research, the isolation of a new diphenylether-O-glycoside (this compound 3-O-α-D-ribofuranoside) through epigenetic manipulation suggests the potential for modifying this compound to enhance its properties, potentially including bioavailability. []

ANone: The provided research primarily focuses on in vitro studies of this compound and its analogues. Information on ADME (absorption, distribution, metabolism, and excretion) would require further in vivo investigation.

ANone: this compound has demonstrated promising in vitro anticancer activity. Specifically, this compound N exhibited potent cytotoxic effects against A3 T-cell leukemia cells in a time- and concentration-dependent manner. []

ANone: While specific animal model studies were not detailed within the provided research, one study mentions the potential of averufin, a compound isolated alongside this compound, to be considered for further preclinical evaluation, including animal model studies, to validate its anticancer properties. []

ANone: Specific toxicological data on this compound is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile, including potential long-term effects.

ANone: Researchers employ a combination of techniques, including NMR spectroscopy (1D and 2D), HRMS, UV spectroscopy, and IR spectroscopy, to elucidate the structures of this compound and its analogues. [, , , , ]

ANone: Key milestones include the discovery of this compound and its isolation from various sources like marine fungi and lichens. [, ] The identification of its diverse biological activities, including antifungal, antibacterial, and anticancer properties, represents significant advancements. [, , , , ]

ANone: The research on this compound highlights the importance of interdisciplinary approaches, combining expertise from organic chemistry, microbiology, molecular biology, and computational chemistry. This collaborative effort allows for the comprehensive understanding of this natural product and its potential applications. [, , , , ] For instance, the use of epigenetic manipulation to induce the production of novel this compound derivatives exemplifies the synergy between chemical and biological research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.